3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
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Description
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including those with oxadiazole and pyridazinone moieties, explores the synthesis of novel derivatives with potential applications in pharmaceuticals and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable physical, chemical, or biological properties.
- Synthetic Pathways : Studies demonstrate the synthesis of heterocycles involving pyrazoloylhydroximoyl chloride, leading to various derivatives including quinoxaline, benzothiadiazine, and oxadiazole, among others. These synthetic pathways are essential for developing new molecules with potential therapeutic or material applications (Zohdi et al., 1997).
Antimicrobial and Antioxidant Properties
Compounds with oxadiazole and pyridazinone structures have been evaluated for their antimicrobial and antioxidant activities. The development and testing of these compounds contribute to the search for new drugs with improved efficacy and safety profiles.
- Biological Activities : Research into indolyl-substituted furanones and their derivatives shows the potential for antimicrobial activities. The incorporation of heterocyclic moieties into these compounds can enhance their biological activity, offering new avenues for antibiotic development (Abou-Elmagd et al., 2015).
Drug Discovery
The exploration of novel heterocyclic compounds for drug discovery involves the synthesis and evaluation of molecules with potential pharmacological activities. This research is critical for identifying new therapeutic agents with specific mechanisms of action.
- Phosphodiesterase Inhibitors : Pyridazinone-based compounds have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), demonstrating significant selectivity and pharmacokinetic properties favorable for treating neurological disorders such as schizophrenia (Kunitomo et al., 2014).
Properties
IUPAC Name |
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c1-2-27-16-8-3-5-13(11-16)19-22-20(28-24-19)18-17(26)9-10-25(23-18)15-7-4-6-14(21)12-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGNBEHFNFXRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.